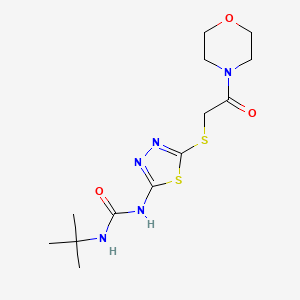

1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a morpholino group, and a tert-butyl group, which contribute to its distinctive chemical behavior.

Properties

IUPAC Name |

1-tert-butyl-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S2/c1-13(2,3)15-10(20)14-11-16-17-12(23-11)22-8-9(19)18-4-6-21-7-5-18/h4-8H2,1-3H3,(H2,14,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSKTXQLWYPCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, often using morpholine and suitable electrophiles.

Attachment of the Tert-butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a base.

Final Assembly: The final step involves coupling the intermediate compounds to form the desired urea derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholino and thiadiazole moieties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring and morpholino group are believed to play crucial roles in its bioactivity. These moieties can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)carbamate

- 1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiourea

Uniqueness

1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of a thiadiazole ring, a urea moiety, and a tert-butyl group suggests potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer applications. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Thiadiazole Ring : Known for its diverse pharmacological activities.

- Urea Moiety : Contributes to hydrogen bonding capabilities, enhancing biological interactions.

- Morpholine Derivative : Potentially increases solubility and bioavailability.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. In a comparative analysis of similar compounds, it was found that:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Aminomethyl)-1,3,4-thiadiazole | Thiadiazole ring with amino side chain | Antimicrobial |

| 1-(Phenyl)-3-(5-methylthio-1,3,4-thiadiazol-2-yl)urea | Thiadiazole with methylthio group | Anticancer |

| 2-(Morpholino)-1,3,4-thiadiazole | Morpholine substituted thiadiazole | Anti-inflammatory |

These compounds highlight the potential of thiadiazoles in developing new antimicrobial agents. The interaction studies suggest that the compound may inhibit bacterial growth through mechanisms involving membrane disruption and enzyme inhibition.

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The morpholine group in our compound may enhance these effects by increasing the compound's affinity for biological targets involved in inflammatory pathways.

Anticancer Activity

The anticancer potential of thiadiazoles has been documented in various studies. For example, derivatives have shown cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis through pathways mediated by reactive oxygen species (ROS). A study reported that related compounds exhibited IC50 values ranging from 0.87 µM to 8.32 µM against urease-positive microorganisms, indicating strong inhibitory activity that could be leveraged for anticancer applications .

Case Studies

- Urease Inhibition : A study focused on urease inhibitors demonstrated that structurally similar compounds had significant inhibitory effects with IC50 values considerably lower than standard controls. This suggests that our compound may also possess strong urease inhibitory activity .

- Cytotoxicity Against Cancer Cells : Another investigation into novel thiadiazole derivatives revealed promising results in inducing cell death in cancer cells through apoptosis pathways . The specific impact of 1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea on various cancer cell lines remains an area for further exploration.

Q & A

Basic: What are the recommended synthetic routes for 1-(tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions. A common approach is to:

Form the thiadiazole core : React a substituted thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or H₂SO₄).

Introduce the morpholino-oxoethyl thioether : Use a nucleophilic substitution reaction between a thiol-containing intermediate (e.g., 2-mercaptoethyl morpholine) and a halogenated thiadiazole derivative.

Couple the urea moiety : React the tert-butyl isocyanate with the amine-functionalized thiadiazole intermediate in an inert solvent (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts .

Optimization : Vary temperature (e.g., 0–80°C), solvent polarity, and stoichiometry. For example, higher yields may be achieved using dry THF under reflux, as seen in analogous triazine-urea syntheses .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

- HPLC/MS : To confirm molecular weight (expected m/z ~470–560 based on analogs) and detect impurities .

- NMR (¹H/¹³C) : Identify proton environments (e.g., tert-butyl singlet at ~1.3 ppm, morpholine protons at 3.4–3.7 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using software like OLEX2 for structure refinement .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

- Assay variability : Compare results across cell lines (e.g., HEK293 vs. HeLa) or organism models. Validate using orthogonal assays (e.g., fluorescence-based vs. radiometric).

- Purity discrepancies : Re-evaluate synthesis protocols to minimize by-products (e.g., unreacted isocyanate or thiol intermediates) .

- Solubility effects : Use standardized DMSO stock concentrations (<1% v/v) to avoid solvent-induced cytotoxicity .

- Target promiscuity : Perform kinome-wide profiling to identify off-target interactions .

Basic: What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during bulk handling .

- Ventilation : Work in a fume hood to avoid inhalation of dust (H335 hazard) .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

- Storage : Keep at –20°C in sealed, desiccated containers to prevent hydrolysis .

Advanced: How can computational methods guide the design of derivatives with enhanced target selectivity?

- Molecular docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes with conserved ATP-binding pockets).

- MD simulations : Assess binding stability over 100+ ns trajectories to identify critical residues (e.g., hydrogen bonds with the urea moiety) .

- QSAR modeling : Correlate substituent effects (e.g., tert-butyl bulkiness, morpholino polarity) with activity data to prioritize synthetic targets .

Basic: What are the key challenges in crystallizing this compound, and how can they be addressed?

- Hygroscopicity : The morpholino group may absorb moisture, disrupting crystal lattice formation. Use anhydrous solvents (e.g., dried acetonitrile) and rapid evaporation techniques .

- Polymorphism : Screen multiple solvents (e.g., ethanol, DMSO/water mixtures) and temperatures. Slow cooling (0.5°C/min) can favor single-crystal growth .

Advanced: How should researchers analyze conflicting spectral data (e.g., NMR vs. XRD) for structural validation?

- Cross-validate peaks : Ensure NMR chemical shifts align with XRD-derived bond lengths and angles (e.g., urea carbonyl resonance vs. C=O distance ~1.23 Å) .

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., morpholino ring puckering) that may cause spectral broadening .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

- Enzyme inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) at 10–100 µM compound concentrations .

- Cytotoxicity : Screen against normal cell lines (e.g., HEK293) using MTT or resazurin assays (IC₅₀ > 50 µM suggests selectivity) .

Advanced: What strategies mitigate degradation during long-term stability studies?

- Forced degradation : Expose to heat (40–60°C), light (UV-A), and humidity (75% RH) to identify degradation pathways (e.g., urea hydrolysis to amines) .

- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize with trehalose to protect against oxidative and hydrolytic breakdown .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental binding affinities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.